molecular formula C10H6Cl2O2S B6309502 Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate CAS No. 1954362-29-8

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Cat. No.: B6309502
CAS No.: 1954362-29-8
M. Wt: 261.12 g/mol
InChI Key: KUTBXWYSKQQDCT-UHFFFAOYSA-N
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Description

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C10H6Cl2O2S. It is a derivative of benzo[b]thiophene, characterized by the presence of two chlorine atoms at the 6 and 7 positions and a methyl ester group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate typically involves the chlorination of benzo[b]thiophene derivatives followed by esterification. One common method includes the reaction of 6,7-dichlorobenzo[b]thiophene with methanol in the presence of a suitable catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale chlorination and esterification processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is unique due to the specific positioning of the chlorine atoms at the 6 and 7 positions, which can influence its reactivity and interactions with biological targets. This distinct structure may confer unique properties compared to other similar compounds .

Properties

IUPAC Name

methyl 6,7-dichloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBXWYSKQQDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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